1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- is a compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine ring. The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their potential therapeutic significance . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- involves several synthetic routes. One common method includes the regioselective approach for the synthesis of substituted imidazopyridines using various catalysts . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or Raney nickel. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions include various substituted imidazopyridines with potential biological activity .
Scientific Research Applications
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. It acts as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it influences the activity of enzymes involved in carbohydrate metabolism and other cellular pathways necessary for the proper functioning of cancerous cells and pathogens .
Comparison with Similar Compounds
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- can be compared with other similar compounds, such as:
Imidazo(4,5-b)pyridine: This compound also has an imidazole ring fused with a pyridine ring but differs in the position of the nitrogen atoms.
Imidazo(1,2-a)pyridine: Another isomeric form with different biological activity and therapeutic potential.
The uniqueness of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- lies in its specific substitution pattern and its ability to modulate various biological pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
75007-98-6 |
---|---|
Molecular Formula |
C12H7Cl2N3 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-3-1-2-7(6-8)12-16-9-4-5-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
InChI Key |
ZSZLOPDLODSHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.